

Gpat-IN-1: A Chemical Probe for Interrogating GPAT Enzyme Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Gpat-IN-1
Cat. No.:	B12395019

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

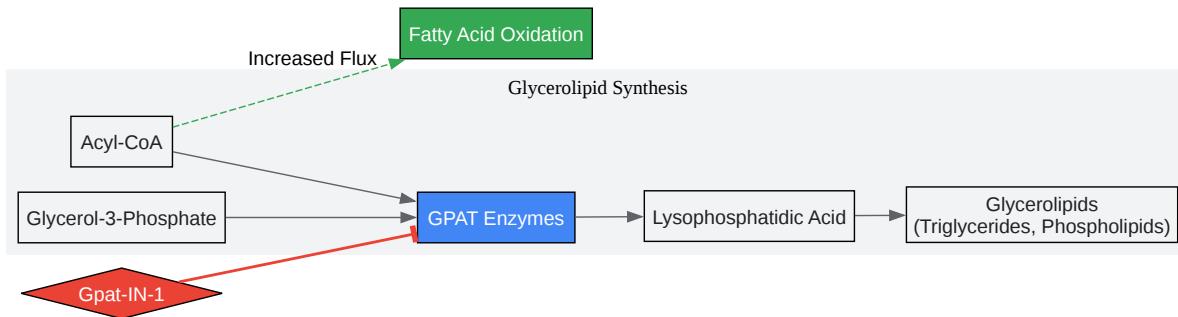
Glycerol-3-phosphate acyltransferase (GPAT) is a pivotal enzyme in lipid metabolism, catalyzing the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.^{[1][2]} Four mammalian GPAT isoforms have been identified (GPAT1, GPAT2, GPAT3, and GPAT4), each with distinct tissue distribution, subcellular localization, and substrate specificities.^{[1][2][3]} The critical role of GPAT enzymes in lipid homeostasis makes them attractive therapeutic targets for metabolic diseases such as obesity, hepatic steatosis, and insulin resistance.^{[2][4]} **Gpat-IN-1** is a potent small molecule inhibitor of GPAT, serving as a valuable chemical probe to investigate the physiological and pathological functions of these enzymes.

Gpat-IN-1: A Profile

Gpat-IN-1 is a selective inhibitor of glycerol-3-phosphate acyltransferase.^[5] Its inhibitory activity makes it a powerful tool for studying the downstream effects of GPAT pathway modulation in various biological systems.

Chemical Properties:

Property	Value
Chemical Name	[1,1'-Biphenyl]-3-carboxylic acid, 3'-chloro-4-[(octylsulfonyl)amino]-
Molecular Formula	C ₂₁ H ₂₆ CINO ₄ S
Molecular Weight	423.95 g/mol
CAS Number	1204347-51-2
Appearance	White to off-white solid


Quantitative Data

Gpat-IN-1 exhibits potent inhibition of GPAT activity. For comparative purposes, data for FSG67, a structurally related and well-characterized GPAT inhibitor, is also presented.[\[6\]](#)[\[7\]](#)

Compound	Assay System	IC50	Reference
Gpat-IN-1	GPAT enzyme assay	8.9 μ M	[5] [8]
FSG67	Mouse mitochondrial GPAT assay	24 μ M	[6] [9]
FSG67	Oxidative metabolism in mature adipocytes	27.7 \pm 4.4 μ M	

Signaling and Metabolic Pathways

GPAT enzymes are centrally positioned in cellular lipid metabolism. Their inhibition by **Gpat-IN-1** has significant downstream consequences, including the shunting of fatty acids away from storage and towards oxidative pathways.

[Click to download full resolution via product page](#)

GPAT signaling and inhibition pathway.

Experimental Protocols

In Vitro GPAT Activity Assay

This protocol is designed to measure the enzymatic activity of GPAT in isolated mitochondria and to determine the inhibitory potential of **Gpat-IN-1**.

Experimental Workflow:

[Click to download full resolution via product page](#)**Workflow for in vitro GPAT activity assay.****Materials:**

- Tissue or cells for mitochondria isolation
- Mitochondria isolation buffer
- Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mg/mL fatty acid-free BSA, 1 mM DTT, 8 mM NaF[10][11]
- Substrates: [³H]glycerol-3-phosphate, Palmitoyl-CoA[10][12]
- **Gpat-IN-1**
- N-ethylmaleimide (NEM) (optional, for isoform differentiation)
- Scintillation cocktail and vials
- Scintillation counter

Procedure:

- Mitochondria Isolation: Isolate mitochondria from the desired tissue (e.g., liver) or cultured cells using standard differential centrifugation protocols.
- Assay Preparation:
 - Prepare serial dilutions of **Gpat-IN-1** in a suitable solvent (e.g., DMSO).
 - In a microcentrifuge tube, combine isolated mitochondria (10-30 µg of protein), assay buffer, and the desired concentration of **Gpat-IN-1** or vehicle control.[10][11]
 - (Optional) To differentiate between NEM-sensitive (GPAT2, 3, 4) and NEM-resistant (GPAT1) isoforms, pre-incubate a parallel set of samples with 1-2 mM NEM for 15 minutes on ice.[10][11][12]
- Enzymatic Reaction:
 - Initiate the reaction by adding the substrate mixture containing [³H]glycerol-3-phosphate (to a final concentration of ~800 µM) and palmitoyl-CoA (to a final concentration of ~80 µM).[10][11][12]

- Incubate at room temperature for 10 minutes.[10]
- Reaction Termination and Lipid Extraction:
 - Stop the reaction by adding 1% perchloric acid.[13]
 - Extract the lipids using a suitable solvent system (e.g., chloroform:methanol).[3]
- Quantification:
 - Evaporate the organic phase and resuspend the lipid extract in a scintillation cocktail.
 - Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of **Gpat-IN-1** relative to the vehicle control.
 - Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

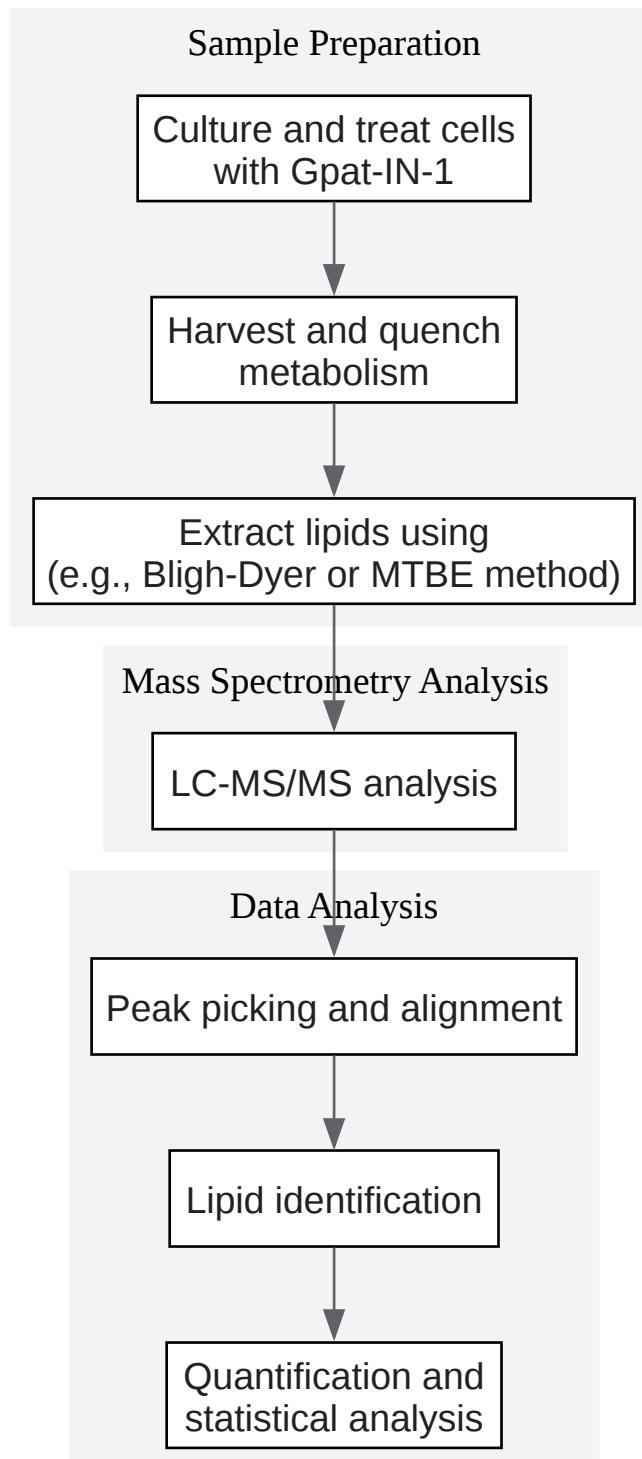
Cell-Based Lipid Accumulation Assay

This protocol describes a method to assess the effect of **Gpat-IN-1** on lipid accumulation in cultured cells.

Materials:

- Cell line of interest (e.g., hepatocytes, adipocytes, or cardiomyocytes)[14]
- Cell culture medium and supplements
- **Gpat-IN-1**
- Fatty acid supplement (e.g., oleate complexed to BSA)
- Oil Red O staining solution or a fluorescent neutral lipid stain (e.g., BODIPY)

- Microscope with imaging capabilities


Procedure:

- Cell Culture and Treatment:
 - Plate cells in a suitable format (e.g., 24-well plate).
 - Once the cells have reached the desired confluence, treat them with various concentrations of **Gpat-IN-1** or vehicle control in the presence of a fatty acid supplement to induce lipid droplet formation.[14]
 - Incubate for a suitable period (e.g., 24-48 hours).
- Lipid Droplet Staining:
 - Wash the cells with PBS.
 - Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
 - Stain the intracellular lipid droplets using Oil Red O or a fluorescent lipid dye according to the manufacturer's protocol.
- Imaging and Analysis:
 - Acquire images of the stained cells using a microscope.
 - Quantify the lipid accumulation by measuring the intensity of the stain or the number and size of lipid droplets per cell.
- Data Analysis:
 - Compare the lipid accumulation in **Gpat-IN-1**-treated cells to the vehicle-treated controls.

Lipidomics Analysis of Gpat-IN-1 Treated Cells

This protocol provides a general workflow for analyzing changes in the lipid profile of cells following treatment with **Gpat-IN-1**.

Experimental Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. agscientific.com [agscientific.com]
- 7. 2-(Nonylsulfonamido)benzoic acid | C16H25NO4S | CID 44139871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. FSG67 - 2BScientific [2bscientific.com]
- 10. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a novel sn-glycerol-3-phosphate acyltransferase isoform, GPAT4, as the enzyme deficient in Agpat6^{-/-} mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Gpat-IN-1: A Chemical Probe for Interrogating GPAT Enzyme Function]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12395019#gpat-in-1-as-a-chemical-probe-for-gpat-enzyme-function>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com